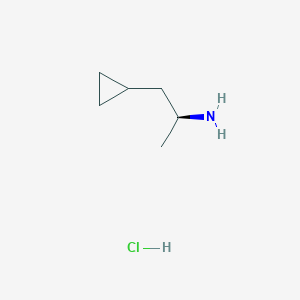

(2S)-1-Cyclopropylpropan-2-amine;hydrochloride

Description

(2S)-1-Cyclopropylpropan-2-amine hydrochloride is a chiral amine salt characterized by a cyclopropyl substituent attached to a propan-2-amine backbone. The (2S) stereochemistry denotes its specific spatial configuration, which is critical for its biological activity and physicochemical properties. This compound is of interest in pharmaceutical and synthetic chemistry due to the cyclopropyl group’s unique conformational rigidity and strain, which can enhance binding affinity to biological targets compared to non-cyclic analogs . Its hydrochloride salt form improves solubility and stability, making it suitable for formulation and storage .

Properties

IUPAC Name |

(2S)-1-cyclopropylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5(7)4-6-2-3-6;/h5-6H,2-4,7H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSQDOEZLQMFC-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Cyclopropylpropan-2-amine;hydrochloride typically involves the following steps:

Cyclopropylation: The introduction of the cyclopropyl group is achieved through a cyclopropanation reaction. This can be done using reagents such as diazomethane or cyclopropylcarbinol in the presence of a catalyst like rhodium or copper.

Amine Formation: The amine group is introduced through a reductive amination process. This involves the reaction of a suitable aldehyde or ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (2S)-1-Cyclopropylpropan-2-amine;hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Batch Reactors: These are used for the cyclopropylation and amine formation steps, with careful control of temperature, pressure, and reaction time.

Continuous Flow Reactors: These are employed to enhance the efficiency and scalability of the synthesis process. Continuous flow reactors allow for better control of reaction parameters and can lead to higher throughput.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Cyclopropylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The cyclopropyl group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, sodium hydride, and potassium tert-butoxide.

Major Products

Oxidation: Imines, nitriles.

Reduction: Alkanes, alcohols.

Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

(2S)-1-Cyclopropylpropan-2-amine;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-1-Cyclopropylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the compound’s binding affinity and selectivity for these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Core Structural Features

- (2S)-1-Cyclopropylpropan-2-amine Hydrochloride (C₆H₁₄ClN, MW 135.64 ): Features a strained cyclopropyl ring directly bonded to the amine-bearing carbon.

- (2S)-1-Cyclohexylpropan-2-amine Hydrochloride (C₉H₂₀ClN, MW 177.71 ): Substitutes cyclopropyl with a larger, non-strained cyclohexyl group.

- (2S)-1-Phenylpropan-2-amine Hydrochloride (C₉H₁₃ClN, MW 170.66 ): Replaces cyclopropyl with a planar phenyl group.

Impact of Substituents

Stability Profiles

- Cyclopropyl Derivatives : The strained ring may increase susceptibility to degradation under acidic or oxidative conditions. For example, related cyclopropyl-containing amines show reduced stability in urine (11% degradation at 37°C over 48 hours) .

- Phenyl and Cyclohexyl Analogs : Exhibit greater stability due to lower ring strain. For instance, phenylpropan-2-amine derivatives maintain >90% purity under similar storage conditions .

Physicochemical and Pharmacological Properties

Physicochemical Data

Pharmacological Activity

- Cyclopropyl Analogs : The strained ring may enhance interactions with enzymes or receptors requiring conformational restriction. For example, cyclopropylamines are explored as GABA receptor modulators (analogous to menthol-derived compounds in ).

- Phenyl Derivatives: Demonstrated activity in CNS targets due to aromatic interactions, e.g., phenylpropan-2-amine analogs act as monoamine reuptake inhibitors .

Analytical Characterization

- HPLC : Retention times vary with substituents; e.g., phenyl analogs elute later (≥2.6 minutes) due to higher hydrophobicity .

- NMR : Cyclopropyl protons resonate at δ 0.5–1.5 ppm (multiplet), distinct from cyclohexyl (δ 1.0–2.0 ppm) or phenyl (δ 6.5–7.5 ppm) signals .

- X-ray Diffraction : Confirms stereochemistry and salt formation, as demonstrated for structurally related menthol esters .

Biological Activity

(2S)-1-Cyclopropylpropan-2-amine;hydrochloride, commonly referred to as cyclopropylamine, is an organic compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (2S)-1-Cyclopropylpropan-2-amine;hydrochloride is . Its structure features a cyclopropyl group attached to a propan-2-amine backbone, which contributes to its unique pharmacological properties. The compound is typically synthesized through multi-step reactions involving cyclopropyl derivatives and amines.

Mechanisms of Biological Activity

Research indicates that (2S)-1-Cyclopropylpropan-2-amine interacts with several neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions are critical for modulating mood and behavior, making this compound a candidate for treating mood disorders such as depression and anxiety .

Key Mechanisms:

- Serotonin Receptor Modulation : The compound has shown potential in influencing serotonin pathways, which are crucial for mood regulation.

- Norepinephrine Pathways : Similar effects have been observed with norepinephrine, indicating a dual-action mechanism that may enhance its therapeutic efficacy.

Research Findings

A variety of studies have been conducted to evaluate the biological activity of (2S)-1-Cyclopropylpropan-2-amine;hydrochloride. Below are some notable findings:

Table 1: Summary of Biological Studies

Case Studies

- Antidepressant Potential : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness in preclinical models of depression. It demonstrated significant reductions in depressive behaviors in rodent models when administered at specific dosages .

- Neuropharmacological Effects : Another investigation focused on the neuropharmacological profile of (2S)-1-Cyclopropylpropan-2-amine;hydrochloride, revealing its ability to enhance cognitive function in animal models, potentially through its action on cholinergic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.